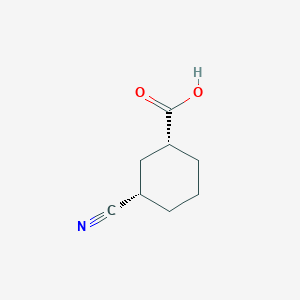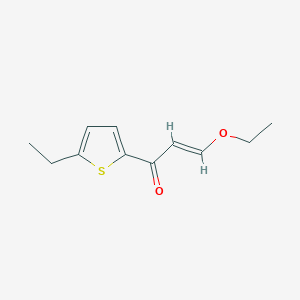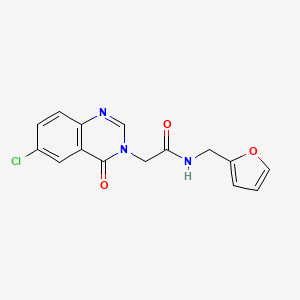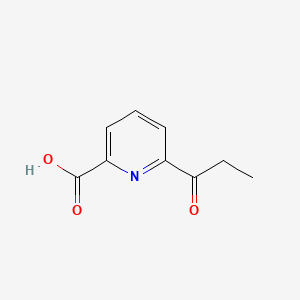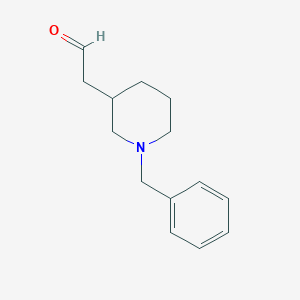
2-(1-Benzylpiperidin-3-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzylpiperidin-3-yl)acetaldehyde is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.30 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzyl group attached to the nitrogen atom and an acetaldehyde group at the 3-position of the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-3-yl)acetaldehyde typically involves the reaction of 1-benzylpiperidine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of 3-(1-benzylpiperidin-4-yl)acrylonitrile as a starting material, which is then subjected to reduction and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzylpiperidin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 2-(1-Benzylpiperidin-3-yl)acetic acid.
Reduction: 2-(1-Benzylpiperidin-3-yl)ethanol.
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzylpiperidin-3-yl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(1-Benzylpiperidin-3-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as receptors and enzymes, to exert its effects. For example, it may act as a ligand for certain receptors in the brain, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Benzylpiperidin-2-yl)acetaldehyde
- 2-(1-Benzylpiperidin-4-yl)acetaldehyde
Uniqueness
2-(1-Benzylpiperidin-3-yl)acetaldehyde is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. Its position of the acetaldehyde group on the piperidine ring can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-(1-benzylpiperidin-3-yl)acetaldehyde |
InChI |
InChI=1S/C14H19NO/c16-10-8-14-7-4-9-15(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,10,14H,4,7-9,11-12H2 |
InChI-Schlüssel |
VSBXJHJSMPWUDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)


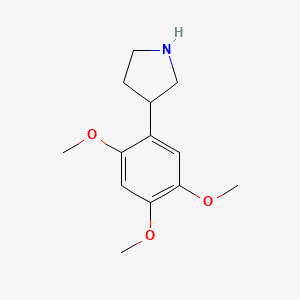

![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
